N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide
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Overview
Description
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide is a chemical compound with the molecular formula C13H14BrN3O2 It belongs to the class of oxadiazole derivatives, which are known for their diverse applications in medicinal chemistry, materials science, and other fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide typically involves the reaction of 4-bromobenzohydrazide with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring under acidic conditions . The overall reaction can be summarized as follows:
Formation of Hydrazone: 4-bromobenzohydrazide reacts with 2,2-dimethylpropanoyl chloride in the presence of triethylamine to form the hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization under acidic conditions to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The oxadiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromophenyl group reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are used in the presence of bases like potassium carbonate under inert atmosphere.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction Products: Oxidized or reduced forms of the oxadiazole ring.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: The compound is used in the development of organic semiconductors, light-emitting diodes (LEDs), and solar cells due to its electronic properties.
Biological Research: It serves as a probe for studying biological pathways and interactions, particularly in the context of enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N’-propylsulfamide: Known for its dual endothelin receptor antagonist activity.
N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine: Exhibits antimicrobial and antioxidant properties.
Uniqueness
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide is unique due to its specific structural features, such as the combination of a bromophenyl group and an oxadiazole ring, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .
Properties
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O2/c1-13(2,3)11(18)15-12-17-16-10(19-12)8-4-6-9(14)7-5-8/h4-7H,1-3H3,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPATRVZLFSPLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NN=C(O1)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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